Cas no 710268-50-1 (8-benzyl-1-thia-4,8-diazaspiro[4.5]decane)

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a benzyl-substituted diazaspiro core with a sulfur heteroatom. Its unique structural framework makes it a valuable intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules. The spirocyclic architecture enhances conformational rigidity, which can improve binding selectivity in drug design. The presence of sulfur and nitrogen atoms offers versatile reactivity for further functionalization. This compound is commonly utilized in the development of CNS-targeting agents, enzyme inhibitors, and receptor modulators. Its stability and synthetic accessibility make it a practical choice for research applications requiring structurally constrained scaffolds.
8-benzyl-1-thia-4,8-diazaspiro[4.5]decane structure
710268-50-1 structure
Product Name:8-benzyl-1-thia-4,8-diazaspiro[4.5]decane
CAS No:710268-50-1
MF:C14H20N2S
MW:248.387001991272
MDL:MFCD14584829
CID:4657560
PubChem ID:49757514
Update Time:2025-06-13

8-benzyl-1-thia-4,8-diazaspiro[4.5]decane Chemical and Physical Properties

Names and Identifiers

    • 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane
    • CS-0454985
    • AE-0741
    • AKOS005071789
    • MFCD14584829
    • 710268-50-1
    • 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane
    • MDL: MFCD14584829
    • Inchi: 1S/C14H20N2S/c1-2-4-13(5-3-1)12-16-9-6-14(7-10-16)15-8-11-17-14/h1-5,15H,6-12H2
    • InChI Key: YZPZCDOJDXFOCJ-UHFFFAOYSA-N
    • SMILES: S1CCNC21CCN(CC1C=CC=CC=1)CC2

Computed Properties

  • Exact Mass: 248.13471982g/mol
  • Monoisotopic Mass: 248.13471982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 40.6Ų

8-benzyl-1-thia-4,8-diazaspiro[4.5]decane Security Information

  • Storage Condition:Sealed in dry,2-8°C(BD207840)

8-benzyl-1-thia-4,8-diazaspiro[4.5]decane Pricemore >>

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8-benzyl-1-thia-4,8-diazaspiro[4.5]decane Related Literature

Additional information on 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane

Research Briefing on 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane (CAS: 710268-50-1): Recent Advances and Applications

The compound 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane (CAS: 710268-50-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure, characterized by its unique heterocyclic framework, has demonstrated promising potential in drug discovery, particularly in the development of novel therapeutic agents targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have explored its role as a key intermediate in the synthesis of pharmacologically active molecules, highlighting its versatility and importance in medicinal chemistry.

One of the most notable advancements in the application of 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane is its incorporation into the design of sigma-1 receptor ligands. Sigma-1 receptors are implicated in various neurological conditions, including neuropathic pain, depression, and neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited high affinity and selectivity for sigma-1 receptors, with improved pharmacokinetic properties compared to existing ligands. The study utilized molecular docking and in vitro binding assays to validate the interactions, paving the way for further preclinical evaluations.

In addition to its CNS applications, 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane has also been investigated for its antimicrobial properties. A recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel analogs of this compound, which showed potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays. These findings suggest its potential as a scaffold for developing next-generation antibiotics.

The synthetic pathways for 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane have also been optimized in recent years. A 2022 study in Organic Process Research & Development detailed a scalable and cost-effective method for its production, utilizing a one-pot cascade reaction with high yield and purity. This advancement addresses previous challenges associated with the compound's synthesis, such as low yields and complex purification steps, thereby facilitating its broader use in pharmaceutical research and development.

Looking ahead, the versatility of 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane continues to inspire innovative research. Ongoing studies are exploring its potential in oncology, particularly as a modulator of protein-protein interactions involved in cancer cell proliferation. Preliminary data from cell-based assays indicate that certain derivatives of this compound can inhibit the growth of tumor cells by targeting specific signaling pathways. These findings, though still in early stages, underscore the compound's potential as a multifunctional pharmacophore in drug discovery.

In conclusion, 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane (CAS: 710268-50-1) represents a valuable scaffold in modern medicinal chemistry, with applications spanning CNS disorders, antimicrobial therapy, and potentially oncology. The recent advancements in its synthesis and biological evaluation highlight its growing importance in the pharmaceutical industry. Future research will likely focus on further optimizing its derivatives for clinical translation, addressing challenges such as bioavailability and toxicity. As such, this compound remains a focal point for interdisciplinary research, bridging chemical synthesis and therapeutic innovation.

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